molecular formula C21H18N2O5S B4231911 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide

Cat. No. B4231911
M. Wt: 410.4 g/mol
InChI Key: NLFQQAKEVDRIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide, commonly known as DBIBB, is a chemical compound that has been widely used in scientific research. DBIBB is a small molecule that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DBIBB involves its ability to bind to specific enzymes and modulate their activity. For example, DBIBB inhibits the activity of protein kinase CK2 by binding to its catalytic subunit and preventing its phosphorylation. Similarly, DBIBB inhibits the activity of phosphodiesterase 4D by binding to its active site and preventing the hydrolysis of cyclic AMP.
Biochemical and Physiological Effects:
DBIBB has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of intracellular reactive oxygen species. DBIBB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DBIBB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a high potency and specificity for its target enzymes. DBIBB is also stable and can be easily synthesized in large quantities. However, DBIBB has some limitations for lab experiments. It can have off-target effects on other enzymes and proteins. It can also have variable effects depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of DBIBB in scientific research. One direction is to further explore its anti-cancer properties and its potential as a therapeutic agent for cancer. Another direction is to investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, DBIBB could be used as a tool to study the role of specific enzymes in various biological processes.

Scientific Research Applications

DBIBB has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes such as protein kinase CK2, phosphodiesterase 4D, and histone deacetylase 6. DBIBB has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-21(22-15-10-11-19-20(14-15)28-13-12-27-19)17-8-4-5-9-18(17)23-29(25,26)16-6-2-1-3-7-16/h1-11,14,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQQAKEVDRIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
Reactant of Route 4
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.